molecular formula C7H12ClNO2 B1461666 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride CAS No. 1172252-57-1

2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride

Cat. No.: B1461666
CAS No.: 1172252-57-1
M. Wt: 177.63 g/mol
InChI Key: YLNGFCGWPXZLRU-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is a sterically constrained amino acid . It is an analogue of natural compounds ornitine and GABA, which play important roles in biological processes . The compound can be used in medicinal chemistry and drug design .


Synthesis Analysis

The synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic acid involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds . This rigid spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups .

Scientific Research Applications

Synthesis of Spirocyclic Compounds

Radchenko, Grygorenko, and Komarov (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These novel amino acids contribute to the family of sterically constrained amino acids, useful in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Synthesis Routes for Bifunctional Compounds

Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This compound is valuable for further selective derivation on azetidine and cyclobutane rings, providing entry to novel compounds complementing piperidine ring systems (Meyers et al., 2009).

Reduction and Transformation Studies

Molchanov et al. (2016) explored the reductive cleavage and subsequent transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, leading to the formation of bi- or tricyclic lactams or lactones (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Regioselective Cycloaddition

Molchanov and Tran (2013) achieved regioselective cycloaddition with methyl 2-benzylidenecyclopropanecarboxylate, producing substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as diastereoisomers (Molchanov & Tran, 2013).

Improved Synthesis and Properties

Van der Haas et al. (2017) presented an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, noting its enhanced stability and solubility as a sulfonic acid salt. This advancement broadens the range of reaction conditions accessible with spirobicyclic 2-oxa-6-azaspiro[3.3]heptane (Van der Haas et al., 2017).

Novel Antibacterial Drug Synthesis

Odagiri et al. (2013) synthesized novel compounds with potent antibacterial activity against respiratory pathogens, incorporating 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl in their structure. These showed promise in treating respiratory tract infections (Odagiri et al., 2013).

Reduction and Hydrolysis Applications

Molchanov and Tran (2012) conducted reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters. They obtained bis(hydroxymethyl)cyclopropanes and cyclopropane-1,2-dicarboxylic acids, keeping the 5-oxa-6-azaspiro[2.4]heptane fragment intact (Molchanov & Tran,2012)

Proline Analogue Synthesis

Tymtsunik et al. (2012) reported the synthesis of Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a cyclopropane-modified proline analogue. This compound was synthesized to avoid racemization at chiral centers (Tymtsunik, Bilenko, Ivon, Grygorenko, & Komarov, 2012).

Photoelectron Spectroscopy in Spirocyclic Compounds

Banert et al. (2002) prepared 1-azaspiro[2.4]hepta-1,4,6-trienes by photolysis or thermolysis of 6-azidofulvenes. They used UV photoelectron spectroscopy and density functional theory (DFT) B3LYP calculations to analyze substantial homoconjugative interactions in these compounds (Banert, Köhler, Kowski, Meier, Müller, & Rademacher, 2002).

Catalytic and Enantioselective Preparation

López et al. (2020) described a catalytic and enantioselective preparation of (S)-4-methyleneproline scaffolds. They converted tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, used in the industrial synthesis of antiviral ledipasvir (López, Bartra, Berenguer, Ariza, García, Gómez, & Torralvo, 2020).

Spirocyclic Azetidines Synthesis

Guerot et al. (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants. They developed a practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes and their functionalized derivatives, suitable for drug discovery (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Lipophilicity in Medicinal Chemistry

Degorce, Bodnarchuk, and Scott (2019) conducted an analysis of azaspiro[3.3]heptanes as replacements for morpholines, piperidines, and piperazines in medicinal chemistry. They found that introducing a spirocyclic center typically lowered the lipophilicity of molecules, with implications for drug design (Degorce, Bodnarchuk, & Scott, 2019).

Enantioselective Synthesis of Chiral Derivatives

O'Dowd et al. (2022) achieved enantioselective desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative using biocatalytic ketoreductase-mediated reduction. This provided access to axially chiral alcohols, esters, amino acids, and amino alcohols (O'Dowd, Manske, Freedman, & Cochran, 2022).

Biochemical Analysis

Biochemical Properties

2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as ornithine decarboxylase and gamma-aminobutyric acid transaminase. These interactions are crucial for understanding the compound’s potential as a therapeutic agent. The spirocyclic structure of this compound allows it to act as a sterically constrained ligand, which can enhance its binding affinity and selectivity for specific enzymes and proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s spirocyclic structure enables it to fit into the active sites of enzymes, thereby inhibiting or activating their functions. For example, it can inhibit the activity of ornithine decarboxylase by binding to its active site, preventing the conversion of ornithine to putrescine. This inhibition can lead to downstream effects on polyamine biosynthesis and cellular proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo hydrolysis or other degradation processes, which can impact its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as reducing cellular proliferation and modulating enzyme activity. At higher doses, it may induce toxic or adverse effects, including cellular apoptosis and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, thereby impacting cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For example, it can be transported across cell membranes by amino acid transporters, allowing it to reach intracellular compartments where it exerts its effects. The distribution of this compound within tissues can also be influenced by its binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s activity can be modulated by its localization within the nucleus, affecting gene expression and cellular signaling pathways .

Properties

IUPAC Name

2-azaspiro[3.3]heptane-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)5-1-7(2-5)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNGFCGWPXZLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172252-57-1
Record name 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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